Lerisetron, chemically known as 1-Phenylmethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1H-benzimidazole hydrochloride [], is a potent and selective antagonist of the serotonin 5-HT3 receptor [, , ]. It belongs to the class of benzimidazole derivatives [] and has been investigated for its potential in treating nausea and vomiting induced by chemotherapy and radiation [].
Lerisetron is derived from the class of compounds known as benzimidazoles, which are characterized by their bicyclic structure comprising a benzene ring fused to an imidazole ring. This structural framework is essential for its biological activity, particularly its interaction with the 5-HT3 receptor, a subtype of serotonin receptor involved in the regulation of nausea and vomiting .
The synthesis of Lerisetron involves several key steps that utilize various chemical reactions to construct the benzimidazole framework. The general synthetic approach can be outlined as follows:
This multi-step synthesis is crucial for achieving the desired structural and functional properties of Lerisetron.
Lerisetron has a molecular formula of and a molar mass of approximately . Its structure features a central benzimidazole core, which is pivotal for its interaction with the 5-HT3 receptor.
The three-dimensional conformation of Lerisetron allows it to effectively fit into the binding site of the 5-HT3 receptor, facilitating its antagonistic action .
Lerisetron participates in several significant chemical reactions that are crucial for its synthesis and functional activity:
These reactions are performed under specific conditions (e.g., temperature, pressure) to optimize yield and purity .
Lerisetron exerts its antiemetic effects primarily through antagonism at the 5-HT3 receptor, which is located in both the central nervous system and peripheral nervous system.
Clinical studies have shown that Lerisetron effectively reduces nausea and vomiting episodes in patients receiving cancer treatments .
Lerisetron's primary application lies in its use as an antiemetic agent in clinical settings:
Ongoing research continues to explore its efficacy in various therapeutic contexts, potentially expanding its applications within pharmacology .
Lerisetron (1-benzyl-2-(piperazin-1-yl)-1H-benzimidazole) is a competitive antagonist of the 5-HT3 receptor, a ligand-gated ion channel permeable to Na+, K+, and Ca2+ ions. Its molecular recognition involves specific interactions with the orthosteric binding site located at the interface of adjacent subunits in the receptor pentamer. The binding pocket comprises "loops" (A–F) from principal and complementary subunits, where loops A–C form the principal face and loops D–F form the complementary face [7] [10].
Lerisetron’s binding affinity (Ki = 0.15 nM) arises from synergistic contributions of three key moieties:
Table 1: Functional Group Contributions to Lerisetron Binding
Functional Group | Interaction Type | Receptor Residues | Effect on Ki |
---|---|---|---|
Benzimidazole core | π-π stacking | Tyr234 | 10-fold affinity loss |
Piperazine N | Cation-π | Trp183 | >100-fold affinity loss |
N-Benzyl | Hydrophobic packing | Leu128, Thr222 | 3-fold affinity loss |
Site-directed mutagenesis reveals residues essential for lerisetron binding:
Table 2: Mutagenesis Effects on Lerisetron Efficacy
Residue (Human) | Wild-Type EC50 | Mutant EC50 | Functional Consequence |
---|---|---|---|
Trp183Ala | 1.7 µM | >100 µM | Loss of cation-π anchor |
Tyr234Phe | 1.7 µM | 15.3 µM | Weakened π-stacking |
Arg222Glu | 1.7 µM | 8.9 µM | Altered pore stability |
Pharmacophore models identify three elements essential for 5-HT3 antagonism:
Lerisetron shares this framework with antagonists like granisetron, but key differences exist:
Table 3: Pharmacophore Comparison of Lerisetron and Granisetron
Feature | Lerisetron | Granisetron | Functional Impact |
---|---|---|---|
Aromatic system | Benzimidazole | Indazole | Similar π-stacking efficiency |
Basic nitrogen | Piperazine (pKa = 9.1) | Azabicyclo ring (pKa = 7.8) | Higher cationic charge at pH 7.4 |
Linking moiety | Direct bond | Carbonyl spacer | Enhanced rigidity in lerisetron |
Binding affinity (Ki) | 0.15 nM | 0.24 nM | Comparable potency |
Lerisetron’s direct bond between benzimidazole and piperazine enhances rigidity versus granisetron’s flexible carbonyl linker. This rigidity reduces conformational entropy loss upon binding, contributing to its slower dissociation kinetics [7] [10].
The benzimidazole core provides three advantages over alternative scaffolds:
The N-benzyl group’s orientation determines selectivity over related receptors (e.g., 5-HT4). Its hydrophobic surface complements a subpocket lined by:
Modifications to this group (e.g., para-chloro substitution) increase lipophilicity but impair solubility, demonstrating a trade-off between affinity and drug-like properties [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7